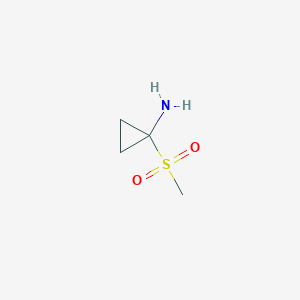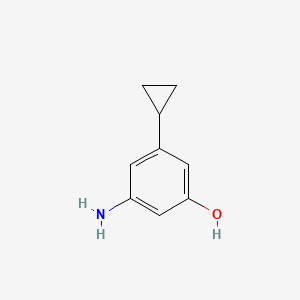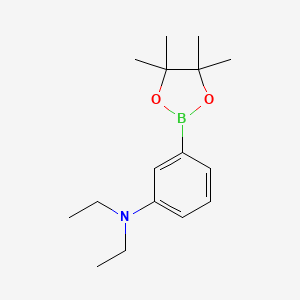![molecular formula C12H14ClNO2 B13460043 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is a chemical compound that features a benzoic acid core with a substituted amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and methyl(prop-2-yn-1-yl)amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(II) chloride. The reaction mixture is stirred at room temperature for a specified period.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(methyl)(prop-2-yn-1-yl)amine
- 2-Amino-3-methylbenzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a propargylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-3-7-13(2)9-10-5-4-6-11(8-10)12(14)15;/h1,4-6,8H,7,9H2,2H3,(H,14,15);1H |
InChI Key |
ROZLTPOHERQWNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC(=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)

![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)



![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
